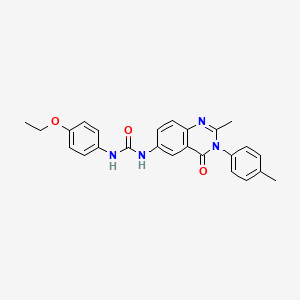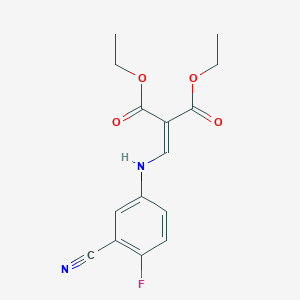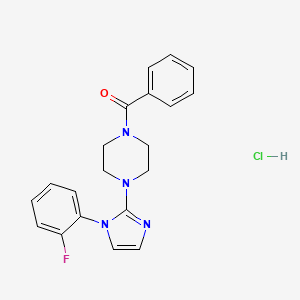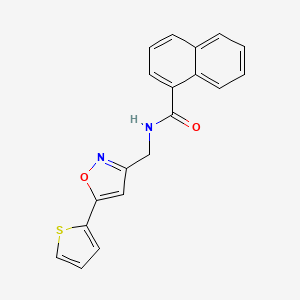![molecular formula C18H20N2O5 B2763897 3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide CAS No. 2094480-56-3](/img/structure/B2763897.png)
3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is a derivative of pyridine and is commonly referred to as FMMP.
作用機序
The mechanism of action of FMMP is not fully understood. However, it has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. FMMP has also been found to inhibit the production of pro-inflammatory cytokines and chemokines. Furthermore, FMMP has been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
FMMP has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are key factors in the development of various diseases. FMMP has also been found to improve cognitive function and memory in animal models. Additionally, FMMP has been found to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
FMMP has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has also been found to have low toxicity and good bioavailability. However, FMMP also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, FMMP can undergo rapid metabolism, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for the study of FMMP. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential in treating other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, future studies can focus on optimizing the synthesis method of FMMP and improving its pharmacokinetic properties.
Conclusion
In conclusion, FMMP is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. It has been found to exhibit anti-inflammatory, antitumor, and neuroprotective properties. FMMP has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, FMMP has been studied for its potential in treating cancer and autoimmune diseases. Further research is needed to fully understand the mechanism of action of FMMP and its potential in various applications.
合成法
FMMP can be synthesized through a multi-step process. The first step involves the synthesis of 5-methoxypyridin-3-ylmethanol, which is then reacted with 4-formyl-2-methoxyphenol to form the intermediate product. This intermediate product is then reacted with N-(tert-butoxycarbonyl)-L-proline to obtain the final product, 3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide.
科学的研究の応用
FMMP has been extensively studied for its potential in various scientific research applications. It has been found to exhibit anti-inflammatory, antitumor, and neuroprotective properties. FMMP has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, FMMP has been studied for its potential in treating cancer and autoimmune diseases.
特性
IUPAC Name |
3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-15-7-14(9-19-11-15)10-20-18(22)5-6-25-16-4-3-13(12-21)8-17(16)24-2/h3-4,7-9,11-12H,5-6,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFVJTBBJRPERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)CNC(=O)CCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(3-chlorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2763821.png)
![N-[(2-chlorophenyl)methyl]-6-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2763823.png)
![4,6,7,8-Tetramethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2763826.png)






![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2763834.png)

![N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2763836.png)
